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molecular formula C12H14N2O5 B8357184 2-Acetamido-4-(4-nitrophenyl)butyric acid

2-Acetamido-4-(4-nitrophenyl)butyric acid

Cat. No. B8357184
M. Wt: 266.25 g/mol
InChI Key: YXRAQLHGZRLNDN-UHFFFAOYSA-N
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Patent
US04584285

Procedure details

To a solution of 2-acetamido-4-(4-nitrophenyl)-butyric acid (57.65 g) in hot 95% ethanol (1000 ml) add d-(+)-α-methylbenzylamine (25.2 g) in hot 95% ethanol (125 ml), cool the solution slowly and keep at room temperature 18 hours. Collect the solid and wash with cold 95% ethanol, and dry to give an orange-yellow solid. Recrystallize this solid from 95% ethanol treated with charcoal to give 2(S)-acetamido-4-(4-nitrophenyl)butyric acid, d-(+)-α-methylbenzyl amine salt [α]D26 =+45.6 (MeOH), m.p. 211°-213° C.
Quantity
57.65 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH:20]1[C:25]([C:26]2[C:31](=[O:32])[C:30]3[CH:33]=[CH:34][C:35]([OH:37])=[CH:36][C:29]=3[O:28][CH:27]=2)=[CH:24][CH:23]=[C:22]([OH:38])[CH:21]=1>C(O)C>[C:1]([NH:4][C@@H:5]([CH2:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2].[CH:24]1[C:25]([C:26]2[C:31](=[O:32])[C:30]3[CH:33]=[CH:34][C:35]([OH:37])=[CH:36][C:29]=3[O:28][CH:27]=2)=[CH:20][CH:21]=[C:22]([OH:38])[CH:23]=1

Inputs

Step One
Name
Quantity
57.65 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
25.2 g
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool the solution slowly
CUSTOM
Type
CUSTOM
Details
Collect the solid
WASH
Type
WASH
Details
wash with cold 95% ethanol
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
to give an orange-yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallize this solid from 95% ethanol
ADDITION
Type
ADDITION
Details
treated with charcoal

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)N[C@H](C(=O)O)CCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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